molecular formula C12H16BNO3 B3033120 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile CAS No. 863868-50-2

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile

Cat. No.: B3033120
CAS No.: 863868-50-2
M. Wt: 233.07
InChI Key: QJIFZOSSZOAIOP-UHFFFAOYSA-N
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Description

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile is a useful research compound. Its molecular formula is C12H16BNO3 and its molecular weight is 233.07. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbonitrile, related to boric acid ester intermediates, has been extensively studied for its synthesis, structural characterization, and physicochemical properties. Huang et al. (2021) and Wu et al. (2021) synthesized boric acid ester intermediates with benzene rings, confirming their structures through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures were further validated using density functional theory (DFT), revealing their consistency with crystal structures obtained by X-ray diffraction. The studies also explored the molecular electrostatic potential and frontier molecular orbitals of these compounds, providing insights into their physicochemical properties (Huang et al., 2021) (Wu et al., 2021).

Boronate Ester Formation and Applications

Takagi and Yamakawa (2013) explored the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of aryl bromides, demonstrating an effective method for borylation, especially of aryl bromides bearing sulfonyl groups. This method extends the utility of such boronate esters in organic synthesis, indicating potential applications in creating complex molecular architectures (Takagi & Yamakawa, 2013).

Bioactive Compound Synthesis

Research by Hamid and Shehta (2018) on the precursor 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile demonstrates its utility in synthesizing novel pyrimidines with antibacterial activity. This indicates the role of such compounds in developing new therapeutic agents, showcasing the broader implications of research on furan and boronate ester derivatives in medicinal chemistry (Hamid & Shehta, 2018).

Electrochromic Properties

Abaci et al. (2016) synthesized new furan-3-carbonitrile derivatives, investigating their electrochromic properties when polymerized with EDOT. The study highlights the potential of these compounds in electrochromic device applications due to their stable, fast response times and good optical contrast, suggesting their use in developing new materials for electronic displays or smart windows (Abaci et al., 2016).

Properties

IUPAC Name

5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO3/c1-8-6-9(10(7-14)15-8)13-16-11(2,3)12(4,5)17-13/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIFZOSSZOAIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(OC(=C2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700804
Record name 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863868-50-2
Record name 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.